Neotame

Catalog No.
S536996
CAS No.
165450-17-9
M.F
C20H30N2O5
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neotame

CAS Number

165450-17-9

Product Name

Neotame

IUPAC Name

(3S)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1

InChI Key

HLIAVLHNDJUHFG-HOTGVXAUSA-N

SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Solubility

4,75 % (w/w) at 60 °C in water, soluble in ethanol and ethyl acetate

Synonyms

N-(N-(3,3-dimethylbutyl)-L-alpha-aspartyl)-L-phenylalanine 1-methyl ester, NC 00723, neotame

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC

Description

The exact mass of the compound Neotame is 378.2155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4,75 % (w/w) at 60 °c in water, soluble in ethanol and ethyl acetatein water, 14.4 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sweetener Properties and Applications

  • Sweetener potency: One of the primary research areas focuses on Neotame's intense sweetness. Studies show it to be 7,000-13,000 times sweeter than sucrose (table sugar) []. This high potency allows for minimal use in food products while achieving desired sweetness levels.
  • Taste profile and functionality: Research explores Neotame's taste profile beyond just sweetness. Some studies suggest a clean, sugar-like taste with minimal aftertaste []. Additionally, research investigates Neotame's functionality in various food applications, including stability under different processing conditions (heating, pH) [].

Safety and Metabolism

  • Safety evaluations: A significant focus of research is Neotame's safety for human consumption. Regulatory bodies like the US Food and Drug Administration (FDA) rely on extensive research to determine safe intake levels. Studies investigate potential effects on various organs and systems [].
  • Metabolic fate: Understanding how the body processes Neotame is crucial for safety assessment. Research explores Neotame's breakdown products and their potential effects [].

Gut Microbiome Impact

  • Emerging area of research: A relatively new area of Neotame research investigates its potential effects on the gut microbiome. Studies in mice suggest Neotame consumption may alter the composition of gut bacteria []. More research is needed to understand the long-term implications for human health.

Neotame is a high-intensity artificial sweetener, approximately 7,000 times sweeter than sucrose (table sugar). It is chemically classified as N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester. Neotame is derived from aspartame, a well-known sweetener, through a process that modifies its structure to enhance its sweetness and stability. Its unique structural features include two stereocenters and four possible stereoisomers, with the (2S),(3S)-stereoisomer being responsible for its sweetness .

Neotame interacts with sweet taste receptors on the tongue, particularly the T1R2 and T1R3 receptors []. These receptors are responsible for detecting sweetness. The specific binding of Neotame to these receptors triggers a signal that is interpreted by the brain as sweetness, even though Neotame itself provides no calories.

  • Toxicity: Studies suggest Neotame is generally safe for consumption at approved intake levels. However, a recent study raises concerns about potential gut damage at high doses. More research is needed to confirm these findings.
  • Flammability: Not readily flammable [].
  • Reactivity: No significant reactivity hazards reported [].

Neotame is synthesized via reductive alkylation, where aspartame reacts with 3,3-dimethylbutyraldehyde in the presence of hydrogen gas and a palladium catalyst in methanol. This reaction conserves the stereochemistry of aspartame, resulting in neotame having similar properties but improved stability. The major metabolic pathway for neotame involves hydrolysis of the methyl ester by esterases in the body, yielding de-esterified neotame and methanol .

Neotame is notable for its low caloric content and minimal metabolism in the human body. It does not contribute calories because it is not significantly absorbed or metabolized; instead, it is primarily excreted unchanged or as metabolites. Studies indicate that neotame does not pose a risk of phenylalanine accumulation, making it suitable for individuals with phenylketonuria, a condition that requires dietary restriction of phenylalanine .

The industrial synthesis of neotame involves several steps:

  • Reactants: Aspartame and 3,3-dimethylbutyraldehyde are combined.
  • Catalysis: A palladium on carbon catalyst is used under hydrogen pressure.
  • Solvent: The reaction occurs in methanol at room temperature.
  • Isolation: After the reaction, neotame is isolated through centrifugation and washed with water before being vacuum dried .

Neotame is widely used as a sweetener in various food products due to its intense sweetness and stability under heat and acidic conditions. It is commonly found in:

  • Beverages
  • Baked goods
  • Dairy products
  • Sauces
  • Confectionery items

Additionally, neotame serves as a flavor enhancer in many processed foods .

Research has indicated that neotame interacts minimally with other food components compared to traditional sweeteners like aspartame. Its hydrophobic side chain reduces its reactivity with reducing sugars, limiting the Maillard reaction that can affect flavor and color in food products. This property makes neotame particularly useful in applications requiring prolonged shelf life and stability under heat .

Neotame shares similarities with several other artificial sweeteners. Here are some notable comparisons:

CompoundSweetness Relative to SugarStabilityMetabolismUnique Features
Aspartame200 timesModerateMetabolized to phenylalanineContains phenylalanine
Sucralose600 timesHighNot metabolizedChlorinated sugar derivative
Acesulfame Potassium200 timesHighNot metabolizedOften used in combination with other sweeteners
Saccharin300 to 500 timesHighNot metabolizedOne of the oldest artificial sweeteners

Neotame's unique structure allows it to maintain stability under various conditions while avoiding the metabolic issues associated with aspartame. Its ability to remain unchanged during digestion further distinguishes it from these other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

white to off-white powder

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

378.21547206 g/mol

Monoisotopic Mass

378.21547206 g/mol

Heavy Atom Count

27

Taste

Clean sweet taste without bitter, metallic or off flavors
Approximately 8000 times sweeter than sucrose or approximately 40 times sweeter than its analogue, aspartame.

LogP

log Kow = 2.88 (est)

Appearance

Solid powder

Melting Point

81 °C to 84 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VJ597D52EX

Mechanism of Action

The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3.
The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models.

Vapor Pressure

2.71X10-11 mm Hg at 25 °C (est)

Other CAS

165450-17-9

Absorption Distribution and Excretion

14(C)-neotame was administered to groups of six male and six female Sprague-Dawley Crl:CDBR rats by gavage or by intravenous injection as a single dose of 15 mg/kg bw. Rats were individually housed in metabolism cages and urine and feces were collected at intervals for 72 hr after dosing. A additional group of three rats received a single oral dose of 120 mg/kg bw. All rats were killed after 72 hr and the carcasses were retained for analysis. Radiolabel was measured in all samples and the metabolites present in the urine and feces were determined. After oral administration, >90% of the radiolabel was recovered in urine and faeces within 48 hr. Within 72 hr after oral administration of (14)C-neotame at a dose of 15 or 120 mg/kg bw, 8.5-10.8% and 84.5-87.2% of the radiolabel was excreted in the urine and feces, respectively. After intravenous administration of (14)C-neotame at dose of 15 mg/kg bw, approximately 35% and 59% of the radiolabel was recovered in urine and feces, respectively. Less than 0.3% of the radiolabel was recovered in the carcasses within 72 hr after either oral or intravenous administration. Unchanged neotame was only detected in urine collected from female rats 0-6 h after intravenous administration and accounted for 3.7% of the administered dose. Unchanged neotame was not detected in the feces of any animal regardless of the dose or route of administration.
Sprague-Dawley Crl:CDBRVAF Plus rats were each given a single oral dose of 15 mg/kg bw of (14)C-neotame by gavage and divided among four groups. In rats in group 1 (three rats of each sex), blood was taken at intervals up to 24 hr after treatment, separated into cell and plasma fractions, and analysed for radiolabel. Rats in group 2 (two rats of each sex) were housed in glass metabolism cages for 72 hr after treatment for collection of urine, feces and expired air. Carcasses were solubilized for analysis of retained radiolabel, and urine and feces were pooled for analysis of metabolites as well as total radiolabel. In group 3 (two rats of each sex), rats were anesthetized 0.5 hr or 2 hr after dosing, and blood was collected and analysed. Rats in group 4 (two males) were anesthetized and the bile ducts and stomach cannulated. Radiolabelled neotame was administered via the stomach cannula, and bile was collected at intervals up to 48 hr after treatment. Urine and feces were collected for 0-24 hr and 24-48 hr and radiolabel was measured. Plasma concentrations of radiolabel after oral dosing with (14)C-neotame peaked at 30 min after dosing in females and 1 h after dosing in males, followed by a rapid decline. The major metabolite identified in plasma, urine, feces and bile was de-esterified neotame. The excretion of (14)C-neotame was examined over 72 hr; 8-10% of the radiolabel was recovered in urine, 90-92% in feces, and 0.01-0.03% in expired air. After 72 hr, 0.11-0.13% of the radiolabel remained in the carcass. In males, urinary excretion was virtually complete within 12 hr, while in females, urinary excretion continued over 24 hr. Most fecal excretion occurred between 6 hr and 24 hr after dosing in both sexes. In males in group 4, urinary excretion was similar to that seen in other groups, with around 5-9% of the administered dose being excreted in the urine. Biliary excretion accounted for approximately 5.7% of the administered dose, while fecal excretion accounted for around 85% of the administered dose. Little radiolabel was retained in the carcass.
In a study designed to examine the distribution and elimination of radioactivity derived from neotame by whole-body autoradiography, eight pregnant and eight non-pregnant Sprague-Dawley rats were each given a single dose of 15 mg/kg bw of (14)C-neotame by gavage. The rats were sacrificed at various times up to 24 hr after dosing and the carcasses treated as in the previous study. The tissue distribution of radiolabel was similar in pregnant and non-pregnant rats. Placental concentrations of radiolabel were low at 0.5 and 2 hr after dosing, similar to those seen in other peripheral tissues and in circulating blood. No radiolabel was detected in the fetus at any time. The highest concentrations of radiolabel were seen shortly after dosing, initially in the stomach contents, gastrointestinal tract, liver, kidneys and bladder, with lower concentrations in the rest of the body. At subsequent time-points, the passage of radiolabel through the excretory organs was seen. No accumulation was seen in tissues, and concentrations were very low after 24 hr. There was no significant difference between pregnant and non-pregnant rats in the time profile with which radiolabel was distributed in the tissues
In a ... study to examine the distribution of neotame in rat tissues, 21 male Lister Hooded rats were given (14)C-neotame in a single oral dose of 15 mg/kg bw by gavage. Pairs of rats (one of each sex) were killed after 0.5, 2, 6, 12 and 24 hr, pinned out, frozen rapidly, and sagittal sections taken through the carcass at six levels were examined by autoradiography. Qualitative assessment of radiolabel present in male and female rats indicated that the highest levels were present in rats killed at the earliest time-points after dosing. Levels decreased rapidly with time. At 0.5 hr and 2 hr after dosing, most radiolabel was found in the stomach, the gastrointestinal tract, liver, kidneys and bladder, with smaller amounts being distributed throughout the rest of the body. Very small amounts were found in the central nervous system, and no binding to pigmented skin or the eye was observed. Levels were consistent with the circulation of radiolabel in the bloodstream. At subsequent time-points (6, 12 and 24 hr), the passage of radiolabel through the excretory organs was seen. By 24 hr after dosing, only very small amounts remained in the animal and there was no evidence of accumulation in any tissue.
For more Absorption, Distribution and Excretion (Complete) data for Neotame (11 total), please visit the HSDB record page.

Metabolism Metabolites

... Neotame was labelled with Carbon-14 at the 1-position in the dimethylbutyl side chain and with Carbon-13 in the 2 terminal methyl groups of the same side chain. ... Volunteers ingested a single dose of the labelled test substance in water at a level approximately equivalent to 0.25 mg/kg, which corresponds to the amount of neotame needed to sweeten 1 L of beverage. Neotame was rapidly, but incompletely absorbed and rapidly excreted. A mean of 98% of the administered radioactivity was recovered in urine and feces, mostly within 72 hours of dosing. Mean plasma concentrations of neotame peaked at 0.4 hr ... and declined with a half-life of 0.6 hr. The major metabolite of neotame was de-esterified neotame formed by hydrolysis of the methyl ester group. Mean plasma concentrations of this metabolite peaked at 1 hr ... /and/ were approximately 2.5 times higher than neotame concentrations and declined with a half-life of 1.5 hr. De-esterified neotame represented a mean of approximately 80% of the excreted dose. Two other metabolites were detected at greater than 1% of the dose. One, that was a mean of about 4.9% of the dose, was found in the feces and was identified as N-(3, 3 dimethylbutyl)-L aspartic acid. The other metabolite was in urine and was identified by LC/MS/MS, NMR and original synthesis as a carnitine ester of 3, 3-dimethylbutanoic acid. All metabolites of neotame present at 1% or greater of the dose have been shown to occur in the species used in safety studies, confirming the safety of these metabolites.
... As part of the safety testing, studies were conducted to evaluate the absorption, distribution, pharmacokinetics, metabolism and excretion of neotame in laboratory rats and dogs. For this purpose, neotame was labelled with Carbon-14 at the 1-position in the dimethylbutyl side chain and was administered to animals at doses of 15 or 120 mg/kg body weight. In rats and dogs, oral doses of neotame were rapidly, but incompletely absorbed and rapidly excreted with no evidence of potential for accumulation. In rats, absorbed Carbon-14 was mainly associated with the gastrointestinal tract and organs of metabolism and excretion (liver, kidney and bladder). Almost no neotame was detected in (stabilised) plasma or .../excretions/ after oral dosing to rats. This was probably due to high activity of plasma esterases. The major metabolite of neotame was de-esterified neotame formed by hydrolysis of the methyl ester group. In rats, mean plasma concentrations of this metabolite peaked at 0.5 hr ...and declined with a half life of 1 hr. In dogs, which have a lower level of plasma esterase activity, neotame was detected in plasma and ... /excretions/ after oral dosing. Mean plasma concentrations of neotame peaked at 0.5 hr ... and declined with a half-life of 0.4 hr. Deesterified neotame represented a mean of approximately 70-80% of excreted oral doses in both rats and dogs. Other metabolites detected included N-(3, 3 dimethylbutyl)- L aspartic acid (in rats and dogs about 2% of the dose) and a beta-glucuronide conjugate of 3, 3-dimethylbutanoic acid (in rats and dogs about 5% of the dose). In addition the carnitine ester of 3, 3-dimethylbutanoic acid was present in the urine of female rats.
After oral administration, approximately 20-30% of the administered dose is absorbed and rapidly converted to the major metabolite, N-(N-(3,3-dimethylbutyl)-L-alpha-aspartyl)-L-phenylalanine (de-esterified neotame) and a number of minor metabolites. Neotame and its metabolites are rapidly eliminated in the urine and feces. ... The major metabolic pathway is de-esterification of neotame to N-[N-(3,3-dimethylbutyl)-L-alpha-aspartyl]-L-phenylalanine and methanol. Minor metabolites are N-(3,3-dimethylbutyl)-L-aspartic acid, a metabolite formed via peptide or amide hydrolysis of neotame; 3,3-dimethylbutyric acid, also referred to as 3,3-dimethylbutanoic acid; the carnitine conjugate of 3,3-dimethylbutyric acid; and the glucuronide conjugate of 3,3-dimethylbutyric acid.
14(C)-neotame was administered to groups of six male and six female Sprague-Dawley Crl:CDBR rats by gavage or by intravenous injection as a single dose of 15 mg/kg bw. Rats were individually housed in metabolism cages and urine and feces were collected at intervals for 72 hr after dosing. A additional group of three rats received a single oral dose of 120 mg/kg bw. All rats were killed after 72 hr and the carcasses were retained for analysis. Radiolabel was measured in all samples and the metabolites present in the urine and feces were determined. ... The major metabolite found in urine after 48 hr was de-esterified neotame, independent of the route of administration or the dose. N-(3,3-dimethylbutyl)-L-aspartic acid (NC-00754) was detected at lower concentrations (around 10% of the levels of de-esterified neotame after oral dosing). Parent compound was found only in the urine of female rats after intravenous dosing (3.7% of the dose); none was detected in the urine of any other groups. A glucuronide metabolite was also detected at low levels (0.4-0.5% of the administered dose) in the urine, independent of dose or route of administration. Two minor metabolites, each representing <1.6% of the administered dose, were identified. In the feces, de-esterified neotame was the major metabolite (approximately 70-80% of the dose after oral administration). N(3,3dimethylbutyl)Laspartic acid (NC-00754) was detected at lower levels, 0.8-2.5% of the dose. Low concentrations of an unidentified metabolite were also found, representing 0.7-1.2% of the administered dose.
For more Metabolism/Metabolites (Complete) data for Neotame (9 total), please visit the HSDB record page.

Wikipedia

Neotame

Biological Half Life

Healthy men (mean age + or - standard deviation (SD), 28 + or - 6 years) were each given a single dose of neotame in solution at 0.10, 0.25 or 0.50 mg/kg bw (n =7, 6, and 6 men per dose, respectively), after an overnight fast. Eighteen men completed the study. Clinical evaluations and laboratory tests were done immediately before dosing and approximately 48 hr after dosing. ... Neotame was rapidly eliminated with a half-life ranging from 0.61 hr to 0.75 hr. The short half life was supported by the rapid disappearance of neotame from the urine (neotame was not detectable after 8 hr). ... The calculated half life of de-esterified neotame in plasma was approximately 2 hr.

Use Classification

Food additives
FLAVOUR_ENHANCER; -> JECFA Functional Classes

Methods of Manufacturing

Neotame is manufactured by the reaction of aspartame and 3,3-dimethylbutyraldehyde, followed by purification, drying and milling.
Preparation: C. Nofre, J.-M. Tinti, FR 2697844; eidem, US 5480668 (1994, 1996)

General Manufacturing Information

The most potent commercial sweetener to date (approximately 2005). It is approximately 8000 times sweeter than sucrose or approximately 40 times sweeter than its analogue, aspartame. ... Approved by FDA as a general purpose sweetener in 2002. ... more commonly used as a partial substitution of sugar or high fructose corn syrup, and in blends with other high potency sweeteners, instead of a stand alone sweetener.
Add sweetness with or without the extra calories ... /in/ beverages, baked goods, confections, table-top sugar, substitutes, many processed foods
Reported to be 6000 to 10000 times sweeter than sucrose.

Stability Shelf Life

The degradation of neotame was assessed at an artificially high concentration of 200 ppm in mock beverages containing phosphate- and citrate-buffered solutions simulating formulations used in commercial cola soft drinks (pH 2.8 and 3.2) lemon-lime soft drink (pH 3.8) and root beer soft drink (pH 4.5), and covered a range of temperatures (5, 20, 30, and 35 °C) and storage for up to 8 weeks. These conditions simulated typical commercial, as well as extreme, storage conditions for beverages, with respect to temperature and time. Dependency on pH, time, and temperature was assessed for all degradation products of neotame. Higher concentrations of neotame were used to allow detection of low concentrations of degradation products. The use of higher concentrations of neotame was justified on the basis of similar kinetic profiles for neotame at 200 ppm and 15 ppm, a concentration relevant to intended use. The principle degradation product of neotame at concentrations of intended use or at the much higher concentrations used in mock beverage formulations was de-esterified neotame. It comprised approximately 7% of the initial amount of neotame after storage for 8 weeks at 20 °C, pH 3.2. Hydrolysis of neotame to de-esterified neotame occurs slowly and is dependent upon pH and temperature. In addition to de-esterified neotame, three minor degradation products were detected, specifically N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine 1-methyl ester formed by cyclization of neotame, N-(N-(3,3-dimethylbutyl)-L-beta-aspartyl)-L-phenylalanine 1-methyl ester formed by beta-rearrangement of neotame, and N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine formed by methyl ester hydrolysis of N-(N-(3,3-dimethylbutyl)-L-aspartamidyl)-L-phenylalanine 1-methyl ester. These minor degradation products represented <1% of the initial concentration of neotame of 200 ppm after 8 weeks of storage at 20 °C. When the initial concentration of neotame was 15 ppm, these products could not be detected.

Dates

Modify: 2023-08-15
1: Kumari A, Choudhary S, Arora S, Sharma V. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk. Food Chem. 2016 Apr 1;196:533-8. doi: 10.1016/j.foodchem.2015.09.082. Epub 2015 Sep 26. PubMed PMID: 26593524.
2: Bathinapatla A, Kanchi S, Singh P, Sabela MI, Bisetty K. Fabrication of copper nanoparticles decorated multiwalled carbon nanotubes as a high performance electrochemical sensor for the detection of neotame. Biosens Bioelectron. 2015 May 15;67:200-7. doi: 10.1016/j.bios.2014.08.017. Epub 2014 Aug 19. PubMed PMID: 25216979.
3: Hu F, Xu L, Luan F, Liu H, Gao Y. Determination of neotame in non-alcoholic beverage by capillary zone electrophoresis. J Sci Food Agric. 2013 Oct;93(13):3334-8. doi: 10.1002/jsfa.6181. Epub 2013 May 29. PubMed PMID: 23595253.
4: Yang D, Chen B. Determination of neotame in beverages, cakes and preserved fruits by column-switching high-performance liquid chromatography. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2010 Sep;27(9):1221-5. doi: 10.1080/19440049.2010.487875. PubMed PMID: 20526922.
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6: Dong Z, Munson EJ, Schroeder SA, Prakash I, Grant DJ. Conformational flexibility and hydrogen-bonding patterns of the neotame molecule in its various solid forms. J Pharm Sci. 2002 Sep;91(9):2047-56. PubMed PMID: 12210051.
7: Mayhew DA, Comer CP, Stargel WW. Food consumption and body weight changes with neotame, a new sweetener with intense taste: differentiating effects of palatability from toxicity in dietary safety studies. Regul Toxicol Pharmacol. 2003 Oct;38(2):124-43. PubMed PMID: 14550755.
8: Dong Z, Salsbury JS, Zhou D, Munson EJ, Schroeder SA, Prakash I, Vyazovkin S, Wight CA, Grant DJ. Dehydration kinetics of neotame monohydrate. J Pharm Sci. 2002 Jun;91(6):1423-31. PubMed PMID: 12115842.
9: Prakash I, Bishay IE, Desai N, Walters DE. Modifying the temporal profile of the high-potency sweetener neotame. J Agric Food Chem. 2001 Feb;49(2):786-9. PubMed PMID: 11262029.
10: Chattopadhyay S, Raychaudhuri U, Chakraborty R. Artificial sweeteners - a review. J Food Sci Technol. 2014 Apr;51(4):611-21. doi: 10.1007/s13197-011-0571-1. Epub 2011 Oct 21. Review. PubMed PMID: 24741154; PubMed Central PMCID: PMC3982014.
11: Flamm WG, Blackburn GL, Comer CP, Mayhew DA, Stargel WW. Long-term food consumption and body weight changes in neotame safety studies are consistent with the allometric relationship observed for other sweeteners and during dietary restrictions. Regul Toxicol Pharmacol. 2003 Oct;38(2):144-56. PubMed PMID: 14550756.
12: Dong Z, Young VG Jr, Sheth A, Munson EJ, Schroeder SA, Prakash I, Grant DJ. Crystal structure of neotame anhydrate polymorph G. Pharm Res. 2002 Oct;19(10):1549-53. PubMed PMID: 12425475.
13: Qurrat-ul-Ain, Khan SA. Artificial sweeteners: safe or unsafe? J Pak Med Assoc. 2015 Feb;65(2):225-7. Review. PubMed PMID: 25842566.
14: Witt J. Discovery and development of neotame. World Rev Nutr Diet. 1999;85:52-7. Review. PubMed PMID: 10647335.
15: Rodrigues JB, Paixão JA, Cruz AG, Bolini HM. Chocolate Milk with Chia Oil: Ideal Sweetness, Sweeteners Equivalence, and Dynamic Sensory Evaluation Using a Time-Intensity Methodology. J Food Sci. 2015 Dec;80(12):S2944-9. doi: 10.1111/1750-3841.13120. Epub 2015 Nov 2. PubMed PMID: 26523944.
16: Garbow JR, Likos JJ, Schroeder SA. Structure, dynamics, and stability of beta-cyclodextrin inclusion complexes of aspartame and neotame. J Agric Food Chem. 2001 Apr;49(4):2053-60. PubMed PMID: 11308366.
17: Neotame - a new artificial sweetener. Med Lett Drugs Ther. 2002 Aug 19;44(1137):73-4. PubMed PMID: 12205430.
18: Baturina VA, Sharafetdinov KhKh, Meshcheriakova VA, Plotnikova OA, Sokolov AI, Gapparov MM. [Effect of food additive Neotame (N-[N-(3,3-dimethylbutyl)-L-alpha-aspartyl]-L-phenylalanine-1-methyl) on glucose level in blood of patients with diabetes mellitus type 2]. Vopr Pitan. 2004;73(6):18-20. Russian. PubMed PMID: 15685854.
19: Matsumoto H, Hirata K, Sakamaki N, Hagino K, Ushiyama H. [Simultaneous determination of neotame, alitame and aspartame in foods by HPLC]. Shokuhin Eiseigaku Zasshi. 2008 Feb;49(1):31-6. Japanese. PubMed PMID: 18344656.
20: Walters DE, Prakash I, Desai N. Active conformations of neotame and other high-potency sweeteners. J Med Chem. 2000 Mar 23;43(6):1242-5. PubMed PMID: 10737757.

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